Diethyl azodicarboxylate Diethyl azodicarboxylate Diethyl azodicarboxylate, conventionally abbreviated as DEAD and sometimes as DEADCAT, is an organic compound with the structural formula CH3CH2O2CN=NCO2CH2CH3. Its molecular structure consists of a central azo functional group, RN=NR, flanked by two ethyl ester groups. This orange-red liquid is a valuable reagent but also quite dangerous and explodes upon heating.
Brand Name: Vulcanchem
CAS No.: 4143-61-7
VCID: VC0526025
InChI: InChI=1S/C6H10N2O4/c1-3-11-5(9)7-8-6(10)12-4-2/h3-4H2,1-2H3
SMILES: CCOC(=O)N=NC(=O)OCC
Molecular Formula: C6H10N2O4
Molecular Weight: 174.15 g/mol

Diethyl azodicarboxylate

CAS No.: 4143-61-7

Cat. No.: VC0526025

Molecular Formula: C6H10N2O4

Molecular Weight: 174.15 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Diethyl azodicarboxylate - 4143-61-7

Specification

CAS No. 4143-61-7
Molecular Formula C6H10N2O4
Molecular Weight 174.15 g/mol
IUPAC Name ethyl N-ethoxycarbonyliminocarbamate
Standard InChI InChI=1S/C6H10N2O4/c1-3-11-5(9)7-8-6(10)12-4-2/h3-4H2,1-2H3
Standard InChI Key FAMRKDQNMBBFBR-UHFFFAOYSA-N
Isomeric SMILES CCOC(=O)/N=N/C(=O)OCC
SMILES CCOC(=O)N=NC(=O)OCC
Canonical SMILES CCOC(=O)N=NC(=O)OCC
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

DEAD’s structure (C₆H₁₀N₂O₄) consists of an azo (-N=N-) core bonded to two ethoxycarbonyl groups. This conjugation system confers significant electron-accepting capacity, making DEAD a potent dienophile and oxidizing agent . X-ray crystallographic analyses reveal planarity around the azo linkage, with ester groups adopting anti-periplanar configurations to minimize steric interactions .

Physical Characteristics

DEAD exhibits distinct physical properties critical for its handling and application:

PropertyValueSource
Melting Point6°C
Boiling Point106°C (13 mmHg)
Density1.106 g/cm³
Refractive Index (n²⁰/D)1.47
SolubilityMiscible with THF, CH₂Cl₂

The compound’s orange-red hue arises from π→π* transitions in the conjugated azo system, with color attenuation upon dilution or reaction progress serving as a visual reaction monitor . DEAD’s low water solubility contrasts with its dimethyl analog, highlighting the ester group’s role in modulating hydrophilicity .

Synthetic Applications in Organic Chemistry

The Mitsunobu Reaction

DEAD’s most celebrated application lies in the Mitsunobu reaction, enabling alcohol-to-ether, ester, or amine conversions via a phosphine-mediated mechanism. The reaction proceeds through an oxyphosphonium intermediate, with DEAD acting as a stoichiometric oxidant to regenerate the phosphine oxide . This method has been instrumental in synthesizing pharmaceuticals like zidovudine (AZT) and procarbazine, where stereochemical control is paramount .

Dehydrogenation Reactions

Recent studies demonstrate DEAD’s capacity to dehydrogenate tertiary amines to enamines under mild conditions. Wang et al. (2008) reported a DEAD-mediated tandem reaction where N-sulfonyl amidines form via enamine intermediates reacting with sulfonyl azides . This method tolerates diverse functional groups (e.g., esters, halides) and achieves yields up to 92% .

sp³ C–H Functionalization

Copper/DEAD systems enable direct α-alkynylation of unactivated aliphatic tertiary amines. As shown by Wang et al. (2009), this regioselective process couples terminal alkynes with methylamines without requiring inert atmospheres, achieving 65–89% yields across 22 substrates . The mechanism likely involves single-electron transfer from copper, generating α-amino radicals that react with activated alkynes .

Recent Methodological Advances

Oxidative Ugi-Type Reactions

DEAD facilitates novel four-component Ugi reactions, forming α-acyloxy carboxamides through dicarboxylic acid-assisted amidation. This 2017 advancement expands access to peptidomimetics and heterocycles, achieving 51–78% yields across 15 substrates .

Photochemical Alkynylation

Visible-light-driven DEAD activation enables C(sp³)–H alkynylation of tetrahydroisoquinolines. Suga et al. (2016) demonstrated this metal-free approach using Ru(bpy)₃²⁺ photocatalysis, achieving 70–92% yields with excellent functional group tolerance .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator